
2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride is a chemical compound with the molecular formula C5H11F2NHCl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride typically involves the reaction of 2-fluoroethylamine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes rigorous purification steps to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce various amines.
Applications De Recherche Scientifique
2-Fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of fluorine’s influence on molecular interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate, especially in the development of drugs with improved metabolic stability and membrane permeability.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mécanisme D'action
The mechanism by which 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride exerts its effects involves interactions with molecular targets influenced by the presence of fluorine atoms. Fluorine’s electron-withdrawing nature can modulate the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways related to neurotransmission and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-N-(2-fluoroethyl)ethanamine
- Bis(2-fluoroethyl)amine
Uniqueness
Compared to similar compounds, 2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both fluorine and methyl groups provides a distinct set of properties that can be advantageous in various research and industrial contexts.
Propriétés
Numéro CAS |
1598-80-7 |
|---|---|
Formule moléculaire |
C5H12ClF2N |
Poids moléculaire |
159.60 g/mol |
Nom IUPAC |
2-fluoro-N-(2-fluoroethyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H11F2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H |
Clé InChI |
IQFGAGZPEXZVHV-UHFFFAOYSA-N |
SMILES canonique |
CN(CCF)CCF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)


![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)
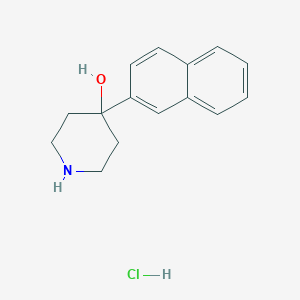
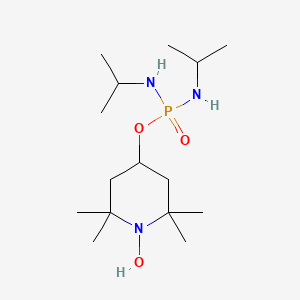
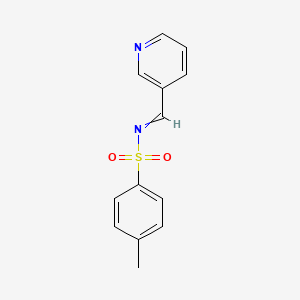
![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)
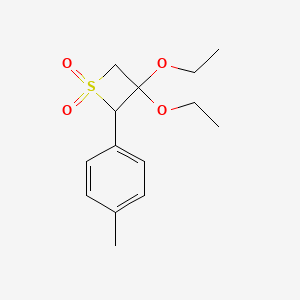
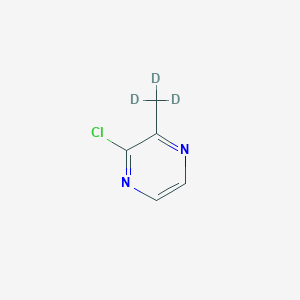
![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)
